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molecular formula C31H40O6 B8797635 Diethyl bis(4-pivaloylbenzyl)malonate CAS No. 53780-45-3

Diethyl bis(4-pivaloylbenzyl)malonate

Cat. No. B8797635
M. Wt: 508.6 g/mol
InChI Key: IVRFWIFJCNFJAS-UHFFFAOYSA-N
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Patent
US03962320

Procedure details

To a cold suspension of 4.66 g (0.194) mole of sodium hydride in 200 ml dimethylacetamide there is added dropwise 28.2 g (0.176 mole) diethyl malonate in 80 ml of dimethylacetamide maintaining the temperature between 0° and 5°C. Stirring is initiated for two hours at room-temperature and there is then added 40.8 g(0.16 mole) of α-bromo-p-pivaloyl toluene in 200 ml of dimethylacetamide maintaining the reaction temperature between 20° and 30°C. Stirring is continued overnight at room temperature. Water is then added and the excess dimethylacetamide is removed in vacuo, and the resulting residue is partitioned between petroleum ether and water. The layers are washed with water, and salt water, dried and evaporated in vacuo. The residue is then distilled in vacuo and crystallized from petroleum ether at -50°C to give bis-(p-pivaloylbenzyl)malonic acid diethyl ester, m.p. 65° to 67°C.
[Compound]
Name
( 0.194 )
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:18][CH:17]=1.[OH2:28]>CC(N(C)C)=O>[CH2:12]([O:11][C:3](=[O:10])[C:4]([CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=[O:28])[C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:18][CH:17]=1)([CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:18][CH:17]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:13] |f:0.1|

Inputs

Step One
Name
( 0.194 )
Quantity
4.66 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
40.8 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(C(C)(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the excess dimethylacetamide is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue is partitioned between petroleum ether and water
WASH
Type
WASH
Details
The layers are washed with water, and salt water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is then distilled in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from petroleum ether at -50°C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(CC1=CC=C(C=C1)C(C(C)(C)C)=O)CC1=CC=C(C=C1)C(C(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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